molecular formula C20H19ClFN3O3S B2523919 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide CAS No. 1031670-30-0

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide

Cat. No.: B2523919
CAS No.: 1031670-30-0
M. Wt: 435.9
InChI Key: XCFKAGSWZLNPHX-UHFFFAOYSA-N
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Description

The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide is a benzothiadiazine dioxide derivative characterized by a central heterocyclic core fused with a benzene ring, substituted at position 6 with chlorine and at position 4 with a 2-fluorophenyl group. The acetamide moiety at position 2 is functionalized with a cyclopentyl group, distinguishing it from structurally related analogs.

The molecular formula is inferred as C23H21ClFN3O3S, with a calculated molecular weight of 472.94 g/mol. The 2-fluorophenyl and chlorine substituents likely contribute to electronic effects and steric interactions, while the cyclopentyl group introduces a lipophilic, aliphatic component that may influence solubility and membrane permeability.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O3S/c21-13-9-10-18-16(11-13)20(15-7-3-4-8-17(15)22)24-25(29(18,27)28)12-19(26)23-14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFKAGSWZLNPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide represents a class of benzothiadiazine derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C23H19ClFN3O3S
  • Molecular Weight : 453.94 g/mol
  • Structural Features : The presence of halogen atoms (chlorine and fluorine) and a thiadiazine ring contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Benzothiadiazine derivatives have been studied for various biological activities, including:

  • Antimicrobial Properties : Exhibiting activity against a range of bacterial strains.
  • Anticancer Activity : Showing potential in inhibiting tumor growth.
  • Anti-inflammatory Effects : Modulating inflammatory pathways in cellular models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer properties.
  • Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways related to inflammation and cell proliferation.
  • Gene Expression Alteration : Influences the expression of genes associated with apoptosis and inflammation.
Mechanism TypeDetails
Enzyme InhibitionTargets metabolic enzymes
Receptor InteractionModulates receptor activity
Gene RegulationAlters expression profiles

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Cancer Research : In vitro studies indicated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via caspase activation .
  • Inflammation Model : Research showed that treatment with this compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential use in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (N-Substituent) Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Target Compound (Cyclopentyl) C23H21ClFN3O3S 472.94 (calculated) Not provided Aliphatic cyclopentyl group
Analog 1 (2,4-Dimethylphenyl) C23H19ClFN3O3S 471.93 1031619-40-5 Aromatic, electron-donating methyl groups
Analog 2 (3-Fluorophenyl) C22H15ClF2N3O3S 490.89 (calculated) Not provided Aromatic, electron-withdrawing fluorine
Analog 3 (m-Tolyl) C23H19ClFN3O3S 471.93 1031669-99-4 Aromatic, meta-methyl substitution

Key Observations:

Aromatic analogs with electron-donating groups (e.g., 2,4-dimethylphenyl in Analog 1) may exhibit moderate lipophilicity, while electron-withdrawing substituents (e.g., 3-fluorophenyl in Analog 2) could polarize the acetamide moiety .

Steric and Electronic Influences :

  • The bulkier cyclopentyl group may impose steric hindrance, affecting binding interactions in biological targets. In contrast, planar aromatic substituents (e.g., m-tolyl in Analog 3) allow for π-π stacking or van der Waals interactions .
  • The 2-fluorophenyl group, common across all compounds, likely stabilizes the molecular conformation via intramolecular interactions, as seen in related fluorinated pharmaceuticals .

Crystallography and Structural Analysis :

  • Analogous benzothiadiazine derivatives are often analyzed using crystallographic tools like SHELXL for precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-stacking) . For instance, highlights the role of C–H⋯O interactions in stabilizing acetamide crystal structures, a feature likely shared by these compounds .

Implications for Drug Design

  • Pharmacokinetics : The cyclopentyl group’s lipophilicity may improve blood-brain barrier penetration, making the target compound a candidate for central nervous system targets. However, this could also increase metabolic clearance via cytochrome P450 enzymes.
  • Bioactivity : Aromatic analogs with fluorine or methyl groups (e.g., Analog 2 and Analog 3) may exhibit stronger receptor affinity due to electronic effects, whereas the target compound’s aliphatic substituent might favor interactions with hydrophobic binding pockets.

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